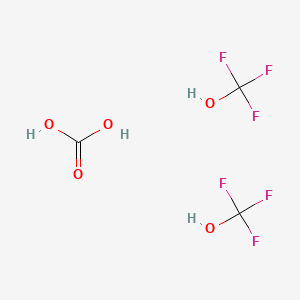

carbonic acid;trifluoromethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

5659-86-9 |

|---|---|

Molecular Formula |

C3H4F6O5 |

Molecular Weight |

234.05 g/mol |

IUPAC Name |

carbonic acid;trifluoromethanol |

InChI |

InChI=1S/2CHF3O.CH2O3/c2*2-1(3,4)5;2-1(3)4/h2*5H;(H2,2,3,4) |

InChI Key |

FERRBBGRDZRBCL-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(O)O.C(O)(F)(F)F.C(O)(F)(F)F |

Origin of Product |

United States |

Historical Context of Perfluorinated Alkyl Derivatives

The journey of perfluorinated alkyl derivatives began in the 1930s with the discovery of polychlorotrifluoroethylene (PCTFE). manufacturingdive.com This initial finding paved the way for the development of polytetrafluoroethylene (PTFE), more commonly known as Teflon, which was first produced commercially in 1951. manufacturingdive.com The unique properties of these compounds, such as high thermal stability and resistance to chemical degradation, quickly led to their widespread use in various industrial and consumer applications. manufacturingdive.commidwestadvocates.org

The manufacturing of per- and polyfluoroalkyl substances (PFAS) has historically relied on two primary methods: electrochemical fluorination (ECF) and fluorotelomerization. itrcweb.org While the production and use of certain PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) have been phased out in some regions due to environmental and health concerns, the broader class of fluorinated compounds continues to be an active area of research and development. midwestadvocates.orgnih.gov The unique characteristics imparted by fluorine atoms have made these compounds valuable in numerous fields, from materials science to pharmaceuticals. nih.govnih.gov

Nomenclatural Considerations of Trifluoromethanol and Its Carbonic Acid Analogs

Trifluoromethanol (B75723), with the chemical formula CF₃OH, is the simplest perfluoroalcohol. wikipedia.org It is also referred to as perfluoromethanol or trifluoromethyl alcohol. wikipedia.org The systematic IUPAC name for this compound is trifluoromethanol. nih.gov

The compound "carbonic acid;trifluoromethanol" represents a more complex chemical entity. While the search results provide information on trifluoromethanol and carbonic acid individually, the combined name suggests a derivative or a mixture. Carbonic acid (H₂CO₃) is a weak acid formed from the dissolution of carbon dioxide in water. evitachem.com The nomenclature "this compound" could imply a salt, an ester, or a complex formed between these two components. For instance, trifluoromethyl esters of carbonic acid would be named as derivatives of carbonic acid. A more precise systematic name would depend on the exact chemical structure and bonding between the trifluoromethanol and carbonic acid moieties.

Significance of Fluorinated Carbon Oxygen Compounds in Contemporary Chemical Science

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations have been pivotal in elucidating the fundamental electronic properties and bonding characteristics of trifluoromethanol. These theoretical studies provide a detailed picture of the molecule's geometry, electron distribution, and the nature of its chemical bonds, which are essential for understanding its reactivity.

High-level ab initio and density functional theory (DFT) calculations have been employed to determine the optimized geometry of trifluoromethanol. These studies consistently predict a Cₛ symmetry for the molecule. The key structural parameters, including bond lengths and angles, have been calculated and show good agreement with available experimental data. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the molecule's geometry, leading to a shortening of the C-O bond and an elongation of the O-H bond compared to methanol.

Mechanistic Elucidation of Intramolecular Decomposition Pathways of Trifluoromethanol

A central focus of theoretical research on trifluoromethanol has been the elucidation of its decomposition mechanisms. Unlike its non-fluorinated counterpart, methanol, trifluoromethanol is highly unstable and readily decomposes. Computational studies have been crucial in mapping out the potential energy surfaces for these decomposition reactions and identifying the key transition states and intermediates.

Unimolecular Elimination Mechanisms (e.g., HF elimination)

The primary decomposition pathway for trifluoromethanol is the unimolecular elimination of hydrogen fluoride (HF) to form carbonyl fluoride (COF₂). nih.govresearchgate.net Theoretical calculations have extensively investigated this 1,2-elimination reaction.

Early computational studies predicted a significant energy barrier for this process, suggesting that the unimolecular decomposition should be slow at room temperature. nih.govresearchgate.net More recent high-level calculations have refined the value of this barrier. For instance, coupled-cluster theory (CCSD(T)) calculations extrapolated to the complete basis set limit have predicted a barrier of approximately 45.0 kcal/mol for the intramolecular HF elimination from CF₃OH. nih.govresearchgate.net This high barrier indicates that while the unimolecular pathway is thermodynamically favorable, it is kinetically hindered.

Table 1: Calculated Activation Barriers for Unimolecular HF Elimination from Fluorinated Methanols

| Molecule | Activation Barrier (kcal/mol) | Computational Method | Reference |

| CH₂FOH | 42.9 | CCSD(T) | nih.gov |

| CHF₂OH | 43.1 | CCSD(T) | nih.gov |

| CF₃OH | 45.0 | CCSD(T) | nih.govresearchgate.net |

Catalytic Effects on Decomposition Kinetics (e.g., by H₂O, HF, formic acid)

Experimental observations of trifluoromethanol's instability, which seemed to contradict the high calculated barrier for unimolecular decomposition, spurred investigations into catalytic decomposition pathways. Theoretical studies have shown that the presence of even a single molecule of a catalyst can dramatically lower the activation energy for HF elimination.

Water (H₂O): The presence of water has been shown to significantly accelerate the decomposition of trifluoromethanol. Computational studies have modeled the reaction of CF₃OH with a single water molecule, a water dimer, and in small water clusters. rsc.orgmdpi.com The catalytic effect of water proceeds through a six-membered cyclic transition state where the water molecule acts as a proton shuttle, facilitating the transfer of the hydroxyl proton to a fluorine atom and the subsequent elimination of HF. The calculated barrier for the water-assisted decomposition is substantially lower than the uncatalyzed reaction. rsc.orgmdpi.com

Hydrogen Fluoride (HF): Since HF is a product of the decomposition, its potential for autocatalysis has been a key area of investigation. nih.govresearchgate.net Theoretical studies have demonstrated that HF can form strongly hydrogen-bonded complexes with trifluoromethanol. These complexes provide a low-energy pathway for HF elimination through a cyclic transition state. The catalytic effect increases with the number of HF molecules involved. For example, the barrier for HF elimination is significantly reduced in the presence of one or two HF molecules. nih.govresearchgate.net This autocatalytic process is a crucial factor in the observed rapid decomposition of trifluoromethanol once the reaction is initiated. nih.govresearchgate.net

Formic Acid: Quantum chemistry calculations have revealed that formic acid is a particularly effective catalyst for the decomposition of trifluoromethanol. researchgate.netacs.org The catalytic cycle involves the formation of a pre-reactive complex between trifluoromethanol and formic acid, followed by a concerted proton transfer mechanism within a cyclic transition state, leading to the formation of carbonyl fluoride and hydrogen fluoride, and regeneration of the formic acid catalyst. The calculated energy barrier for the formic acid-catalyzed decomposition is significantly lower than that for the uncatalyzed or even the water-catalyzed reaction. researchgate.netacs.org

Table 2: Calculated Activation Barriers for Catalyzed Decomposition of Trifluoromethanol

| Catalyst | Activation Barrier (kcal/mol) | Computational Method | Reference |

| None | ~44.7 - 45.0 | Various | nih.govresearchgate.netresearchgate.netacs.org |

| H₂O | Lowered significantly | G2 | rsc.orgmdpi.com |

| (H₂O)₂ | 25.1 | G3 | semanticscholar.org |

| HF | 26.7 (dimer) | CCSD(T) | nih.gov |

| (HF)₂ | 20.3 (trimer) | CCSD(T) | nih.gov |

| Formic Acid | 6.4 | DFT | researchgate.netacs.org |

| Formic Acid + H₂O | -1.6 | DFT | researchgate.net |

Thermodynamics and Kinetics of Formation-Decomposition Equilibria

The stability of trifluoromethanol is intrinsically linked to the thermodynamics and kinetics of its formation and decomposition. Theoretical calculations have been essential in quantifying the energetics of these processes.

The formation of trifluoromethanol from the reaction of carbonyl fluoride with hydrogen fluoride is an equilibrium reaction. High-level ab initio calculations have been used to determine the enthalpy and Gibbs free energy changes for this reaction. nih.gov The results indicate that the equilibrium lies towards the reactants (COF₂ + HF) under standard conditions, which is consistent with the inherent instability of trifluoromethanol.

Solvent Effects on Molecular Stability and Reactivity via Molecular Dynamics

While gas-phase studies provide fundamental insights, the behavior of trifluoromethanol in solution is critical for many applications. Molecular dynamics (MD) simulations are a powerful tool for investigating the influence of the solvent environment on the stability and reactivity of molecules.

Although direct MD simulations specifically focusing on trifluoromethanol in various solvents are not extensively reported in the reviewed literature, studies on the analogous compound, 2,2,2-trifluoroethanol (B45653) (TFE), in aqueous solutions offer valuable insights. These simulations show that fluorinated alcohols can act as hydrogen bond donors and have a significant impact on the structure of the surrounding solvent. The hydrophobic trifluoromethyl group tends to create a structured solvation shell, which can influence the stability of the solute and the energetics of reactions. It is reasonable to infer that similar solvent effects would play a role in the stability of trifluoromethanol, with polar protic solvents potentially participating in hydrogen bonding and facilitating decomposition, while non-polar solvents might offer a more stabilizing environment.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations of spectroscopic parameters are a valuable tool for identifying and characterizing molecules, especially for transient or highly reactive species like trifluoromethanol. These calculations can predict various spectroscopic data, including vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra.

Theoretical calculations of the vibrational frequencies of trifluoromethanol have been performed and show good agreement with experimental infrared spectra. These calculations aid in the assignment of the observed vibrational modes to specific molecular motions.

The prediction of NMR spectra from first principles involves the calculation of nuclear shielding tensors. While this is a well-established computational technique, specific and detailed theoretical predictions of the ¹H, ¹³C, and ¹⁹F NMR spectra of trifluoromethanol are not prominently available in the surveyed literature. Such calculations would be highly valuable for the unambiguous identification of this elusive molecule in complex reaction mixtures. Similarly, the calculation of electronic excitation energies can predict the UV-Visible absorption spectrum, providing information about the electronic transitions within the molecule.

Direct and Indirect Approaches to Fluoroalkyl Carbonates

The construction of the fluoroalkyl carbonate framework can be achieved through several pathways, broadly categorized as direct and indirect methods. These approaches include the fixation of carbon dioxide, phosgene-free carbonylation strategies, and the direct fluorination of existing carbonate structures.

The use of carbon dioxide (CO2) as a sustainable, non-toxic, and abundant C1 source is a highly attractive method for producing carbonates. researchgate.netnih.gov This approach is a cornerstone of green chemistry, providing an alternative to hazardous reagents like phosgene (B1210022). rsc.org The synthesis of fluorinated dialkyl carbonates has been successfully achieved through both direct and indirect CO2 fixation routes. researchgate.netx-mol.com

One prominent indirect method involves the nucleophilic addition of a fluorinated alcohol, such as 2,2,2-trifluoroethanol, to carbon dioxide. The resulting intermediate subsequently reacts with an alkylating agent, like 2,2,2-trifluoroethyltriflate, to yield the desired symmetric carbonate. researchgate.netx-mol.com For instance, bis(2,2,2-trifluoroethyl) carbonate has been synthesized in yields up to 79% using this method. researchgate.netx-mol.com

Direct synthesis involves the 100% atom-economical reaction between an epoxide and CO2 to form a cyclic carbonate. rsc.org This reaction can be applied to fluorinated epoxides to produce fluorinated cyclic carbonates, which are valuable as specialty solvents and synthetic intermediates. nih.govgoogle.com The process is often facilitated by various organocatalysts designed to activate both the epoxide and the thermodynamically stable CO2 molecule. rsc.orgnih.gov

| Reactants | Catalyst/Conditions | Product | Yield | Citation |

| 2,2,2-Trifluoroethanol, CO2, 2,2,2-Trifluoroethyltriflate | Base | Bis(2,2,2-trifluoroethyl) carbonate | Up to 79% | researchgate.netx-mol.com |

| Epoxides, CO2 | Bifunctional Organocatalysts (e.g., phosphonium (B103445) salts) | Cyclic Carbonates | Up to 99% | nih.gov |

| Fluorinated Epoxides, CO2 | Organocatalysts | Fluorinated Cyclic Carbonates | - | nih.govgoogle.com |

Given the extreme toxicity of phosgene, significant effort has been dedicated to developing safer, phosgene-free routes for carbonate synthesis. kobe-u.ac.jpresearchgate.net

A major strategy is the transesterification of a non-fluorinated carbonate, such as dimethyl carbonate (DMC) or diphenyl carbonate (DPC), with a polyfluoroalkanol. researchgate.net This reaction is typically promoted by catalysts. For example, the transesterification of diphenyl carbonate with polyfluoroalkanols can be facilitated by stoichiometric amounts of titanium(IV) alkoxides. researchgate.net Alternatively, bases like tetramethylammonium (B1211777) hydroxide (B78521) have proven effective in the transesterification of dimethyl carbonate with 2,2,3,3-tetrafluoropropan-1-ol. researchgate.net

A novel and highly efficient phosgene-free method is the "photo-on-demand" synthesis. This technique allows for the large-scale synthesis of fluoroalkyl carbonates by simply illuminating a solution of a fluoroalcohol and an organic base in chloroform. kobe-u.ac.jp This process represents a low-energy, environmentally conscious alternative to traditional methods. kobe-u.ac.jp

Another indirect phosgene-free approach is the oxidative carbonylation of phenol (B47542) to produce diphenyl carbonate (DPC), which can then be used in the transesterification reactions mentioned above. upenn.edu

| Method | Precursors | Catalyst/Conditions | Key Feature | Citation |

| Transesterification | Diphenyl carbonate, Polyfluoroalkanols | Titanium(IV) alkoxides | Utilizes a common carbonate precursor | researchgate.net |

| Transesterification | Dimethyl carbonate, 2,2,3,3-Tetrafluoropropan-1-ol | Tetramethylammonium hydroxide | Base-catalyzed process | researchgate.net |

| Photo-on-demand Synthesis | Chloroform, Fluoroalcohol | Light, Organic base | Avoids toxic reagents, low-energy | kobe-u.ac.jp |

| Oxidative Carbonylation | Phenol, Carbon Monoxide | Palladium catalyst, co-catalysts | Phosgene-free route to DPC intermediate | upenn.edu |

Direct fluorination involves the introduction of fluorine atoms into a pre-existing carbonate molecule. This method offers a straightforward route to novel fluorinated compounds that may be difficult to access through other means. researchgate.net

Microreactor technology has emerged as a safe and highly efficient platform for direct fluorination reactions, which are often highly exothermic. researchgate.net For example, the direct fluorination of fluoroethylene carbonate (FEC) in a microreactor has been demonstrated with high concentrations of fluorine gas. This technique has successfully produced isomers that are not observed in standard batch processes. researchgate.net Similarly, the direct fluorination of propylene (B89431) carbonate (PC) has yielded a variety of fluorinated products, including previously unsynthesized isomers of difluorinated and trifluorinated propylene carbonate. researchgate.net

This methodology also allows for the fine-tuning of the degree of fluorination in linear carbonates. A family of fluorinated ethyl methyl carbonates, including monofluoroethyl methyl carbonate (F1EMC), difluoroethyl methyl carbonate (F2EMC), and trifluoroethyl methyl carbonate (F3EMC), has been designed and synthesized to systematically study the effect of the extent of fluorination. researchgate.netosti.gov

| Precursor | Method | Products | Significance | Citation |

| Fluoroethylene Carbonate (FEC) | Direct fluorination in microreactor | Isomers of di- and tri-fluoroethylene carbonate | High efficiency and safety, novel isomers | researchgate.net |

| Propylene Carbonate (PC) | Direct fluorination in microreactor | 12 different fluorinated products, including new isomers | Access to previously unclaimed molecules | researchgate.net |

| Ethyl Methyl Carbonate (EMC) | Multi-step synthesis | F1EMC, F2EMC, F3EMC | Systematic tuning of fluorination degree | researchgate.netosti.gov |

Introduction of Trifluoromethyl Moiety via Nucleophilic Trifluoromethylation

The trifluoromethyl (CF3) group is a crucial motif in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. acs.org Nucleophilic trifluoromethylation, which involves the transfer of a trifluoromethide anion (CF3-) or its equivalent to an electrophilic substrate, is a primary method for introducing this group. acs.org

Trifluoromethyltrimethylsilane (CF3Si(CH3)3), commonly known as TMSCF3 or the Ruppert-Prakash reagent, is the most widely used reagent for nucleophilic trifluoromethylation. google.comwikipedia.org It acts as a "trifluoromethide" equivalent, reacting with electrophiles like carbonyl compounds in the presence of a catalytic amount of a nucleophilic initiator. google.comwikipedia.org

The reaction mechanism typically involves the activation of TMSCF3 by a nucleophilic catalyst to generate a highly reactive trifluoromethide anion. wikipedia.org A variety of catalysts can be used, including fluoride sources (e.g., tetrabutylammonium (B224687) fluoride), amine N-oxides, and simple carbonate or phosphate (B84403) salts. nih.govresearchgate.net These reactions are often highly dependent on the solvent, with DMF being particularly suitable. nih.gov This method is effective for converting aldehydes and ketones into the corresponding trifluoromethylated alcohols (after acidic workup) and can also transform esters into valuable trifluoromethyl ketones. beilstein-journals.orgnih.gov

| Electrophile | Catalyst/Initiator | Solvent | Product Type | Citation |

| Aldehydes, Ketones | Amine N-oxide | DMF | TMS-protected trifluoromethylated alcohols | nih.gov |

| Aldehydes, Ketones | KF / Tetrabutylammonium bromide (TBAB) | Various organic solvents | Trifluoromethylated alcohols | researchgate.net |

| Methyl Esters | KHMDS / Triglyme | Triglyme | Trifluoromethyl ketones | beilstein-journals.org |

| Aldehydes, Ketones | Fluoride anion (e.g., TBAF) | THF | Trifluoromethyl carbinols | acs.orgnih.gov |

Transition metal catalysis provides powerful and versatile methods for forming C-CF3 bonds under mild conditions with broad substrate scope. sioc-journal.cnnih.gov Metals such as palladium, copper, nickel, and silver have all been successfully employed as catalysts for trifluoromethylation reactions. thieme-connect.comthieme-connect.com

Palladium-catalyzed reactions are particularly prominent. A synergistic palladium and phosphine (B1218219) redox catalysis has been developed for the fluorocarbonylation of potassium aryl/alkyl trifluoroborates. researchgate.netrepec.org This reaction uses an easily handled reagent as an efficient source of COF2 and proceeds under mild conditions, tolerating a wide range of functional groups. repec.org

Silver catalysis has also proven effective. The silver-catalyzed hydrotrifluoromethylation of unactivated alkenes using TMSCF3 as the trifluoromethyl source represents a key development. thieme-connect.com This reaction generates a trifluoromethyl radical, showcasing a different mechanistic pathway compared to purely nucleophilic additions. thieme-connect.com Copper and palladium remain the most common transition metals for these transformations due to their high efficiency and, in the case of copper, lower cost. nih.gov

| Catalytic Metal | Reaction Type | Substrate | CF3 Source/Reagent | Citation |

| Palladium | Fluorocarbonylation | Potassium aryl/alkyl trifluoroborates | Trifluoromethyl arylsulfonate (TFMS) | researchgate.netrepec.org |

| Silver | Hydrotrifluoromethylation | Unactivated Alkenes | TMSCF3 | thieme-connect.com |

| Copper | Cross-coupling | Aryl Halides | Various CF3 sources | thieme-connect.com |

| Palladium | Cross-coupling | Perfluoroalkyl iodides | - (with Zn) | thieme-connect.com |

Advanced Synthetic Strategies for Perfluorinated Building Blocks

The synthesis of perfluorinated building blocks, which are crucial for creating complex fluorinated molecules, presents unique challenges. Trifluoromethanol (CF₃OH), the simplest perfluoroalcohol, is a prime example. It is a colorless gas that is unstable at room temperature, readily decomposing into carbonyl fluoride (COF₂) and hydrogen fluoride (HF). wikipedia.org This instability necessitates specialized synthetic strategies.

One method to produce trifluoromethanol involves the reaction of trifluoromethyl hypochlorite (CF₃OCl) with hydrogen chloride (HCl) at very low temperatures, around -120 °C. wikipedia.org The reaction equilibrium can be shifted towards the formation of trifluoromethanol by employing superacids, which protonate the alcohol and drive the reaction forward. wikipedia.org

Given the handling difficulties of trifluoromethanol, chemists often turn to more stable, related building blocks like 2,2,2-trifluoroethanol (TFE). TFE is produced industrially through the hydrogenation or hydride reduction of trifluoroacetic acid derivatives. wikipedia.org It serves as a robust source of the trifluoroethoxy group for various chemical transformations. wikipedia.org

A significant advancement in the creation of fluorinated building blocks is the direct deoxytrifluoromethylation of alcohols. This method allows for the conversion of readily available alcohols into trifluoromethanes using a copper-based catalyst and a bench-stable trifluoromethylation reagent, such as phenyl bromodifluoroacetate. nih.gov This approach is valuable for the late-stage functionalization of complex molecules in medicinal and agricultural chemistry. nih.gov

Furthermore, the development of protocols for the trifluoromethoxylation of heteroaromatics, like pyridines and pyrimidines, has opened access to a new class of valuable building blocks. rsc.org These reactions, which can be performed under mild conditions, introduce the trifluoromethoxy (OCF₃) group, which imparts unique properties to the parent molecule. rsc.org

The synthesis of fluorinated carbonates, which are derivatives of carbonic acid, often utilizes these building blocks. For instance, bis(2,2,2-trifluoroethyl) carbonate can be synthesized from 2,2,2-trifluoroethanol and carbon dioxide, offering a pathway to these important compounds which serve as environmentally benign substitutes for phosgene. researchgate.net The degree of fluorination in these carbonates can be precisely controlled to fine-tune the properties of the final product, which is particularly important in applications like electrolytes for lithium-ion batteries. osti.gov

Table 1: Comparison of Synthetic Strategies for Fluorinated Building Blocks

| Strategy | Key Reactants | Conditions | Target Product(s) | Key Advantages |

|---|---|---|---|---|

| Low-Temperature Synthesis | Trifluoromethyl hypochlorite, Hydrogen chloride | -120 °C | Trifluoromethanol | Direct synthesis of the simplest perfluoroalcohol. wikipedia.org |

| Reduction of Fluoro-Acids | Trifluoroacetic acid derivatives, Hydrogen/Hydride | Industrial scale | 2,2,2-Trifluoroethanol | Produces a stable and versatile building block. wikipedia.org |

| Deoxytrifluoromethylation | Alcohols, Phenyl bromodifluoroacetate, Cu catalyst | Mild | Trifluoromethanes | Allows for direct conversion of a common functional group. nih.gov |

| Carbonate Synthesis from CO₂ | 2,2,2-Trifluoroethanol, Carbon dioxide | Catalytic | Fluorinated dialkyl carbonates | Utilizes a renewable C1 source. researchgate.net |

| Heteroaromatic Trifluoromethoxylation | Pyridines/Pyrimidines, Trifluoromethoxylation reagent | Mild | Trifluoromethoxylated heterocycles | Access to novel building blocks for specialized applications. rsc.org |

Green Chemistry Principles in Fluorocarbon Synthesis

The synthesis of fluorocarbons has traditionally relied on methods that are effective but raise environmental and safety concerns, often involving hazardous reagents like elemental fluorine (F₂) and hydrofluoric acid (HF). numberanalytics.comnumberanalytics.com The adoption of green chemistry principles aims to mitigate these issues by designing safer and more sustainable chemical processes. yale.eduepa.gov

The twelve principles of green chemistry provide a framework for this transition. epa.govacs.org Key among these in the context of fluorocarbon synthesis are:

Prevention of Waste : It is preferable to prevent the formation of waste than to treat it after it has been created. yale.eduepa.gov This is exemplified by processes that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. acs.org

Use of Safer Chemicals and Reagents : This principle encourages the replacement of toxic reagents with less hazardous alternatives. numberanalytics.comnumberanalytics.com In fluorination chemistry, this means moving away from highly corrosive and toxic HF and F₂ towards safer fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or employing electrochemical methods that can use simple fluoride salts. numberanalytics.comsciencedaily.com A recent breakthrough demonstrates a method to introduce trifluoromethyl groups using caesium fluoride, avoiding PFAS-based reagents entirely. sciencedaily.com

Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can facilitate a reaction multiple times, reducing waste. yale.eduepa.gov The use of transition metal catalysts for cycloaddition reactions in fluorinated alcohol solvents and copper-catalyzed trifluoromethylation are examples of this principle in action. nih.govnih.gov Biocatalysis, using enzymes like cytochrome P450, also presents a green route to selectively fluorinated compounds, although challenges in cost and enzyme stability remain. nih.gov

Design for Energy Efficiency : Chemical reactions should ideally be conducted at ambient temperature and pressure to minimize energy consumption. yale.eduacs.org The development of catalytic systems that operate under mild conditions contributes significantly to this goal. nih.gov

Use of Renewable Feedstocks : Whenever practical, raw materials should be renewable. yale.edu The synthesis of fluorinated carbonates from carbon dioxide is a prime example, utilizing an abundant and non-depletable C1 source. researchgate.net

Table 2: Application of Green Chemistry Principles in Fluorocarbon Synthesis

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Example |

|---|---|---|---|

| Safer Reagents | Use of hydrofluoric acid (HF) and fluorine gas (F₂). numberanalytics.com | Employing safer fluorinating agents or electrochemical methods. numberanalytics.com | Synthesis of trifluoromethylated compounds using caesium fluoride, avoiding PFAS reagents. sciencedaily.com |

| Catalysis | Use of stoichiometric reagents. acs.org | Employing catalytic amounts of transition metals or enzymes. epa.gov | Copper-catalyzed deoxytrifluoromethylation of alcohols. nih.gov |

| Atom Economy | Reactions with significant byproduct formation. acs.org | Designing syntheses that maximize the incorporation of reactants into the product. acs.org | Catalytic cycloaddition reactions. nih.gov |

| Renewable Feedstocks | Use of depletable fossil fuel-based feedstocks. epa.gov | Utilizing renewable resources like CO₂ or biomass. yale.edu | Synthesis of fluorinated dialkyl carbonates from carbon dioxide. researchgate.net |

| Energy Efficiency | Reactions requiring high temperatures and pressures. acs.org | Developing reactions that proceed at ambient conditions. yale.edu | Mild condition protocols for trifluoromethoxylation. rsc.org |

By embracing these principles, the field of organofluorine chemistry can continue to provide valuable materials while minimizing its environmental footprint. nih.govresearchgate.net

Reactivity and Reaction Mechanisms of Fluorinated Carbonic Acid Derivatives

Reactivity of Fluoroalkyl Carbonates in Organic Transformations

Fluoroalkyl carbonates have emerged as potent and safer alternatives to hazardous reagents like phosgene (B1210022) for introducing carbonyl moieties. Their reactivity is governed by the electronic and steric properties of the fluoroalkyl groups attached to the carbonate.

The reactivity of fluoroalkyl carbonates in nucleophilic substitution reactions is significantly influenced by the electrophilicity of the carbonyl group and the stability of the resulting fluoroalkoxide leaving group. acs.orgacs.org A systematic investigation into the reactions of various symmetric and unsymmetric fluoroalkyl carbonates with primary alcohols and amines has revealed a clear reactivity trend. acs.org

The presence of electron-withdrawing fluoroalkyl groups enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. For instance, bis(2,2,2-trifluoroethyl) carbonate shows significantly higher reactivity compared to its non-fluorinated counterpart, diethyl carbonate, which is often unreactive under similar conditions. acs.orgacs.org The reactivity can be further amplified by increasing the fluorine substitution on the alkyl group. Bis(hexafluoroisopropyl) carbonate [(F₆-iPrO)₂CO], with its two bulky and highly fluorinated groups, exhibits a dramatic acceleration in reaction rates, achieving reactivities comparable to highly activated reagents like bis(perfluorophenyl) carbonate. acs.orgresearchgate.net

The leaving ability of the corresponding fluoroalkyl alcohol is another critical factor. The pKa of the eliminated alcohol correlates with the reaction rate; a lower pKa indicates a more stable alkoxide and thus a better leaving group. acs.orgacs.org This enhanced reactivity allows for the efficient synthesis of important chemical intermediates, such as carbamates and ureas, under mild conditions. kobe-u.ac.jpeurekalert.org A key advantage of using fluoroalkyl carbonates is the nature of the fluoroalcohol byproduct, which has a low boiling point and weak affinity for the organic products, facilitating easy removal by simple evaporation. acs.orgacs.org

Table 1: Comparative Reactivity of Carbonates in Nucleophilic Substitution with n-Butylamine

| Carbonate Ester | Reaction Temperature (°C) | Conversion (%) after 24h | Key Findings | Reference |

|---|---|---|---|---|

| Diethyl carbonate | 60 | 0 | Non-fluorinated carbonate is unreactive. | acs.org |

| Diphenyl carbonate | 60 | 9 | Standard phosgene substitute shows low reactivity. | acs.org |

| Bis(2,2,2-trifluoroethyl) carbonate | 60 | 23 | Trifluoroethyl groups enable reactivity higher than diphenyl carbonate. | acs.org |

| Bis(hexafluoroisopropyl) carbonate | 20 | 94 | Highly fluorinated groups lead to dramatic rate acceleration. | acs.org |

| Bis(hexafluoroisopropyl) carbonate | 40 | >99 | Reaction proceeds to completion at a moderate temperature. | acs.org |

Fluoroalkyl carbonates serve as highly effective carbonylating agents, providing a safer and more efficient route for the synthesis of carbamates, ureas, and other carbonylated compounds compared to traditional methods using phosgene or carbon monoxide. kobe-u.ac.jpnih.govorganic-chemistry.org In these reactions, the fluoroalkyl carbonate acts as a C1 building block, reacting with nucleophiles like amines and alcohols to introduce a carbonyl group. The high reactivity of compounds such as bis(hexafluoroisopropyl) carbonate allows these transformations to occur rapidly and in high yields, often in short reaction times and with low energy input. acs.orgkobe-u.ac.jp This process is essentially a double nucleophilic substitution on the carbonate's carbonyl carbon, making it a cornerstone of modern carbonylation chemistry for the pharmaceutical and chemical industries. kobe-u.ac.jpeurekalert.org

While the term "cycloaddition" often refers to reactions forming cyclic structures from unsaturated precursors, the synthesis of cyclic carbonates from carbon dioxide and epoxides is a prominent example of a [2+1] cycloaddition. rsc.orgacs.orgacs.org Although fluoroalkyl carbonates are not typically the substrates in these cycloadditions, the principles are related. The synthesis of fluoroalkyl carbonates themselves can be achieved from CO₂, for instance, through the nucleophilic addition of a fluoroalcohol to CO₂ followed by reaction with an alkylating agent. researchgate.net This establishes a direct link between CO₂ utilization and the production of these valuable fluorinated reagents.

Role of Fluorinated Alcohols as Solvents and Catalytic Promoters

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are not merely inert reaction media. Their distinct physicochemical properties enable them to actively participate in and promote a wide range of chemical transformations, often leading to enhanced reaction rates and selectivities that are unattainable in conventional solvents.

The use of fluorinated alcohols as solvents has a profound impact on various catalytic reactions, including C-H activation, hydrogenations, and nucleophilic substitutions. acs.orgkobe-u.ac.jp These solvents can significantly accelerate reaction rates and control both site- and stereoselectivity. acs.org For example, in many transition metal-catalyzed C-H functionalization reactions, switching to HFIP or TFE as the solvent leads to remarkable improvements in efficiency and allows previously challenging transformations to proceed smoothly. kobe-u.ac.jp

In nucleophilic fluorination reactions using alkali metal fluorides, tertiary alcohols, including fluorinated variants, have been shown to dramatically increase the reaction rate without the need for a phase-transfer catalyst. organic-chemistry.org This rate enhancement is attributed to the alcohol's ability to solvate the fluoride (B91410) ion through hydrogen bonding, increasing its effective nucleophilicity while suppressing side reactions. organic-chemistry.orgresearchgate.net Similarly, fluorinated alcohols have been successfully employed as promoters for the direct, metal-free allylic substitution of allylic alcohols with a wide array of nucleophiles, including nitrogen, silyl, and carbon-based species. researchgate.netnih.gov

Table 2: Effect of Fluorinated Alcohols on Catalytic Reactions

| Reaction Type | Fluorinated Alcohol | Observation | Reference |

|---|---|---|---|

| Transition Metal-Catalyzed C-H Activation | HFIP, TFE | Beneficial effect on reactivity, site- and stereoselectivity. Some catalytic systems specifically require these solvents. | acs.orgkobe-u.ac.jp |

| Asymmetric Hydrogenation | TFE | High enantioselectivity (up to 98% ee) achieved, although reaction rates can be slower than in common alcohols. | google.com |

| Direct Allylic Substitution | HFIP | Promotes metal-free substitution with various nucleophiles, giving high yields, especially with aromatic allylic alcohols. | researchgate.netnih.gov |

| Nucleophilic Fluorination with KF | 2-Trifluoromethyl-2-propanol | Stoichiometric addition significantly accelerates fluorination and improves SN2 selectivity over E2 elimination. | sigmaaldrich.com |

The unique behavior of fluorinated alcohols stems from a combination of properties: strong hydrogen-bond donating ability, high polarity and ionizing power, and low nucleophilicity. kobe-u.ac.jpnih.gov The electron-withdrawing effect of the fluorine atoms increases the acidity of the hydroxyl proton, making these alcohols exceptionally strong hydrogen-bond donors. google.com This allows them to stabilize anionic species and transition states through hydrogen bonding.

In nucleophilic substitution reactions, this strong hydrogen bonding to the leaving group can facilitate its departure, while coordination to the nucleophile can modulate its reactivity and selectivity. organic-chemistry.orgresearchgate.net For example, in crown ether-mediated fluorinations, the addition of a fluorinated alcohol can replace the standard solvent shell around the fluoride ion. This preferential solvation increases the solubility of the KF salt and renders the fluoride ion less basic, favoring the desired SN2 pathway over elimination. researchgate.net The high polarity of solvents like HFIP also helps to stabilize cationic intermediates that may form during a reaction, such as in Povarov-type cycloadditions or the ring-opening of oxiranes. nih.gov These solvent effects are crucial for promoting reactions that may not proceed efficiently in less polar or less acidic media.

Mechanistic Studies of Perfluorinated Group Transformations

Understanding the reaction mechanisms for the transformation of perfluorinated groups is critical for both synthetic applications and for the degradation of persistent per- and polyfluoroalkyl substances (PFAS). Studies on PFAS remediation, in particular, have shed light on the pathways involved in breaking the exceptionally strong carbon-fluorine bond.

Mechanistic investigations into the reductive defluorination of PFAS have identified several key pathways. eurekalert.org For instance, mechanochemical methods, where mechanical force is used to induce chemical reactions, can lead to the decomposition of compounds like perfluorooctanoic acid (PFOA). The proposed mechanism often involves the homolysis of a relatively weak bond, such as a C-S or C-C bond adjacent to a functional group, as the initiating step. eurekalert.org This generates a perfluoroalkyl radical, which can then undergo further reactions.

Electrochemical approaches have also been explored for PFAS degradation. Constant-electrode potential quantum calculations suggest that on an electrified surface, the degradation process involves intricate electronic transfers that facilitate the cleavage of C-F bonds. In biological systems, the biotransformation of certain PFAS has been observed, although it is often slow and incomplete. For example, the aerobic biotransformation of some fluorotelomer alcohols proceeds via the oxidation of the alcohol group, followed by successive elimination of HF and further degradation of the fluorinated chain. These studies highlight that while the perfluorinated chain is robust, transformations can be initiated at functional groups or through radical and electronic processes to achieve partial or complete degradation.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of fluorinated organic molecules. Its ability to probe the magnetic properties of atomic nuclei offers a detailed map of the chemical environment within a molecule.

¹⁹F NMR for Elucidating Fluorine Environments and Reaction Progress

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool for analyzing fluorine-containing compounds like trifluoromethanol (B75723). wikipedia.org The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it highly receptive to NMR analysis. wikipedia.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which spans approximately 800 ppm, significantly reducing the likelihood of signal overlap, even when byproducts like hydrofluoric acid (HF) are present. wikipedia.orgmagritek.com This broad dispersion allows for the clear differentiation of fluorine atoms in various chemical environments. wikipedia.org

In the context of trifluoromethanol, the ¹⁹F NMR spectrum provides a distinct signal for the CF₃ group. The chemical shift of this group is sensitive to its electronic surroundings and can be influenced by factors such as solvent polarity and the formation of hydrogen bonds. nih.govdovepress.com For organofluorine compounds, the chemical shift range for CF₃ groups typically falls between -50 and -70 ppm. wikipedia.org

Furthermore, ¹⁹F NMR is invaluable for monitoring the progress of reactions involving trifluoromethanol in real-time. magritek.com For instance, in reactions where trifluoromethanol or a trifluoromethoxy group is introduced, the appearance of new signals in the ¹⁹F spectrum and the corresponding decrease in the intensity of starting material signals allow for kinetic and mechanistic studies. magritek.comconnectnmruk.ac.uk This in-situ monitoring provides deep insights into reaction mechanisms and helps in optimizing reaction conditions. magritek.com The change in the chemical environment of the fluorine nuclei as a reaction proceeds is directly reflected in the ¹⁹F NMR spectrum, making it possible to track the formation of products and intermediates. magritek.comresearchgate.net

Below is a table showcasing typical ¹⁹F NMR chemical shift ranges for various fluorine-containing functional groups, illustrating the broad spectral window available for analysis.

| Type of Compound | Chemical Shift Range (ppm) Relative to neat CFCl₃ |

| -F-C=O | -70 to -20 |

| -CF₃- | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| -ArF- | +80 to +170 |

| This table is based on data from the 1991 Bruker Almanac and a compilation of reported ¹⁹F NMR chemical shifts from 1951 to mid-1967. ucsb.edu |

Multidimensional NMR Techniques for Complex Structure Assignment

While one-dimensional (1D) NMR spectra (¹H, ¹³C, ¹⁹F) are fundamental, they can become crowded and difficult to interpret for larger and more complex molecules. omicsonline.org In such cases, multidimensional NMR techniques, such as 2D NMR, are indispensable for unambiguous structure assignment. omicsonline.orgyoutube.com These methods correlate different nuclei through their scalar (J-coupling) or dipolar (through-space) interactions, providing a more detailed picture of the molecular connectivity. nih.govresearchgate.net

Common 2D NMR experiments used in the structural elucidation of trifluoromethanol derivatives include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecule. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded nuclei, typically ¹H and ¹³C, to identify which protons are attached to which carbon atoms. omicsonline.orgnih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), which is crucial for piecing together the carbon skeleton and identifying connections across heteroatoms. omicsonline.orgnih.govresearchgate.net

¹⁹F-¹³C HSQC: Provides information about direct C-F attachments within the molecule. researchgate.net

These techniques are particularly useful for characterizing the products of reactions involving trifluoromethanol, where the trifluoromethoxy group may have been incorporated into a larger organic framework. omicsonline.org By combining the information from these various 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. omicsonline.orgnih.govresearchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, elucidate its elemental composition, and gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Product Profiling

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govnih.gov This is a significant advantage over low-resolution MS, as it can distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry are commonly used to achieve high resolution. nih.govnih.gov

In the context of trifluoromethanol chemistry, HRMS is essential for identifying the products of a reaction with high confidence. acs.orgacs.org For example, in a reaction where trifluoromethanol is used as a reagent, HRMS can be used to confirm the incorporation of the CF₃O- group into the product molecule by providing an accurate mass that matches the expected elemental composition. acs.orgacs.orgacs.org This is particularly valuable for product profiling, where a complex mixture of products may be formed. nih.gov

Isotopic Labeling Studies in Mass Spectrometry

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. nih.gov This is a powerful tool for elucidating reaction mechanisms and tracking the fate of atoms during a chemical transformation. mdpi.com In mass spectrometry, the mass shift caused by the isotopic label provides a clear signature for identifying the labeled species. mdpi.comresearchgate.net

For instance, using ¹⁸O-labeled trifluoromethanol (CF₃¹⁸OH) in a reaction allows researchers to determine whether the oxygen atom from the trifluoromethanol is incorporated into the final product. If the product shows a mass increase of 2 Da corresponding to the presence of ¹⁸O, it provides strong evidence for a specific reaction pathway. rsc.orgchemistryworld.com This approach is invaluable for distinguishing between different possible mechanisms. nih.gov

Stable isotope labeling in combination with mass spectrometry is a widely used strategy in various fields, including proteomics and metabolomics, to quantify changes in protein or metabolite levels. nih.govnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. youtube.com These techniques are highly sensitive to the types of chemical bonds and functional groups present in a molecule, making them excellent tools for structural characterization. youtube.comyoutube.com

IR spectroscopy is an absorption technique where molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. youtube.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment. youtube.com

Raman spectroscopy, on the other hand, is a scattering technique. youtube.com When a molecule is irradiated with a laser, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). youtube.com The difference in frequency corresponds to the vibrational energy levels of the molecule. youtube.com For a vibration to be Raman active, it must cause a change in the molecule's polarizability. youtube.com

IR and Raman spectroscopy are often considered complementary techniques because some vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. youtube.comyoutube.com This is particularly true for molecules with a center of symmetry, which follow the mutual exclusion principle (vibrations that are IR active are Raman inactive, and vice versa). youtube.com

For trifluoromethanol, vibrational spectroscopy can be used to identify characteristic stretching and bending vibrations of the C-F, C-O, and O-H bonds. The strong electronegativity of the fluorine atoms significantly influences the vibrational frequencies of adjacent bonds. The analysis of these vibrational spectra provides valuable information about the molecular structure and bonding. researchgate.net

X-ray Crystallography of Stable Derivatives for Solid-State Structure Determination

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method has been instrumental in elucidating the precise solid-state structures of stable derivatives of both carbonic acid and trifluoromethanol, providing invaluable insights into their molecular geometry, intermolecular interactions, and packing in the crystalline state.

Carbonic Acid Derivatives: Insights from Inorganic Carbonates

While the isolation and crystallographic analysis of simple, stable organic esters of carbonic acid have proven challenging, the crystal structures of numerous inorganic carbonate salts are well-established. These compounds serve as important models for understanding the fundamental coordination chemistry and structural behavior of the carbonate group.

Detailed crystallographic studies on anhydrous metal carbonates have revealed a diversity of structural arrangements. For instance, the high-pressure synthesis and single-crystal X-ray diffraction of Ca₃Na₂(CO₃)₄ have elucidated a complex structure homeotypic with certain orthoborates. acs.org The structure is characterized by a packing of two-capped trigonal prisms formed by the cations, with the carbonate triangles at the center. acs.org Similarly, high-pressure studies on aluminum carbonate have led to the characterization of Al₂(CO₃)₃ and Al₂[C₂O₅][CO₃]₂, revealing the versatility of carbonate coordination under extreme conditions. acs.org

The crystal structure of synthetic shannonite, Pb₂O(CO₃), a basic lead carbonate, has also been determined. arizona.edu In this structure, chains of [OPb₂] are linked by carbonate groups, forming a three-dimensional framework. arizona.edu The irregular coordination of the Pb²⁺ cations is a notable feature, attributed to the stereochemically active lone pair of electrons. arizona.edu

Below is a table summarizing the crystallographic data for selected stable inorganic carbonate derivatives.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| Calcium Sodium Carbonate | Ca₃Na₂(CO₃)₄ | Monoclinic | P1n1 | a = 31.4421(8) Å, b = 8.1960(2) Å, c = 7.4360(2) Å, β = 89.923(2)° | acs.org |

| Shannonite (synthetic) | Pb₂O(CO₃) | Orthorhombic | P2₁2₁2₁ | a = 5.1465(7) Å, b = 9.014(1) Å, c = 9.315(1) Å | arizona.edu |

| Aluminum Carbonate | Al₂(CO₃)₃ | - | - | Formed at ~24-28 GPa | acs.org |

Trifluoromethanol Derivatives: Metal Complexes as Stable Analogs

Trifluoromethanol (CF₃OH) itself is an unstable gas at room temperature. acs.org However, its structural features can be investigated through the synthesis and crystallographic analysis of its stable metal-containing derivatives. The trifluoromethyl group (-CF₃) can be incorporated into various ligands, which then coordinate to a metal center, allowing for the determination of bond parameters and conformations in the solid state.

An example is the synthesis and X-ray crystallographic characterization of the first cyclohexadienyl trifluoromethyl metal complex, (η⁵-C₆H₇)Fe(CO)₂CF₃. nih.govnih.gov The crystal structure reveals a non-planar cyclohexadienyl ring, with the methylene (B1212753) carbon situated approximately 0.63 Å above the plane of the other five carbon atoms. nih.gov The iron atom is positioned 1.60 Å from the ring plane. nih.gov

The crystallographic data for these trifluoromethanol derivatives are summarized in the following table.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| (η⁵-Cyclohexadienyl)dicarbonyl(trifluoromethyl)iron(II) | (η⁵-C₆H₇)Fe(CO)₂CF₃ | - | - | CCDC 2196136 | nih.govnih.gov |

| Bis(2,9-bis(trifluoromethyl)-1,10-phenanthroline)copper(I) triflate | [Cu(phen-2-1)₂]SO₃CF₃ | Monoclinic / Monoclinic | P2₁/c / C2/c | - | nsf.gov |

| Bis(2,3,9-tris(trifluoromethyl)-1,10-phenanthroline)copper(I) triflate | [Cu(phen-3-1)₂]SO₃CF₃ | - | - | CCDC 1964414 | acs.org |

| Bis(2,4,7,9-tetrakis(trifluoromethyl)-1,10-phenanthroline)copper(I) triflate | [Cu(phen-4-1)₂]SO₃CF₃ | - | - | CCDC 1964415 | acs.org |

These crystallographic studies on stable derivatives are crucial for building a comprehensive understanding of the structural chemistry of the highly reactive parent compounds, carbonic acid and trifluoromethanol.

Applications in Advanced Materials and Chemical Synthesis

Role as Specialty Reagents in Organic Synthesis

Trifluoromethanol (B75723) and its related compounds serve as important specialty reagents in organic synthesis, primarily for the introduction of trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups into organic molecules. These groups are highly sought after in the pharmaceutical, agrochemical, and materials science industries due to their unique ability to alter the properties of the parent molecule. chemicalbook.com

The direct use of trifluoromethanol is limited by its instability, as it readily decomposes. wikipedia.org However, more stable reagents have been developed to deliver the trifluoromethyl group. One such example is trifluoromethyl(trimethylsilane) (TMSCF3), a versatile reagent that can act as both a Lewis acid and a nucleophile, enabling a wide range of chemical transformations. chemicalbook.com The introduction of a trifluoromethyl group can significantly enhance the biological activity of drug candidates by increasing their metabolic stability and receptor affinity. chemicalbook.com

Furthermore, trifluoromethanesulfonic acid (triflic acid, TfOH), a superacid related to trifluoromethanol, is a powerful catalyst in various organic reactions, including Friedel-Crafts reactions, isomerizations, and the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Its high protonating power and the low nucleophilicity of its conjugate base make it an effective reagent for generating cationic species from organic molecules, which can then undergo further transformations. researchgate.net

The trifluoromethoxy (OCF3) group, which can be considered as derived from trifluoromethanol, is another crucial substituent in modern chemistry. The incorporation of this group into aromatic rings, for instance, can be achieved through methods such as the reaction of aryl chlorothionoformates with fluorinating agents. nih.gov Trifluoromethoxylated pyridines and pyrimidines, synthesized via regioselective trifluoromethoxylation, are valuable building blocks for the development of new drugs and functional materials. rsc.org

The following table provides examples of reactions where trifluoromethanol derivatives or related reagents are used:

| Reagent/Catalyst | Reaction Type | Application |

| Trifluoromethyl(trimethylsilane) (TMSCF3) | Nucleophilic Trifluoromethylation | Synthesis of trifluoromethylated alcohols from carbonyl compounds. organic-chemistry.org |

| Trifluoromethanesulfonic Acid (TfOH) | Electrophilic Aromatic Substitution | Friedel-Crafts acylation and alkylation reactions. researchgate.net |

| O-(Trifluoromethyl)dibenzofuranium salts | Electrophilic Trifluoromethoxylation | Introduction of the OCF3 group into various nucleophiles. |

Precursors for Polymer and Oligomer Synthesis

While the direct use of the highly reactive and unstable trifluoromethanol as a monomer in polymerization is not common, its more stable analog, 2,2,2-trifluoroethanol (B45653) (TFE), is a significant precursor in the synthesis of fluorinated polymers and oligomers. openpr.com The properties of TFE make it a valuable component in creating polymers with desirable characteristics such as high thermal stability, chemical resistance, and low surface energy.

Fluorinated polymers, derived from precursors like TFE, are utilized in a variety of high-performance applications. chemicalbook.com For instance, they are used in the production of specialty elastomers and coatings that require durability and resistance to harsh environments. chemicalbook.com The presence of the trifluoromethyl group in the polymer backbone or side chains imparts these unique properties.

In the realm of oligomers, which are molecules of intermediate size between monomers and polymers, sequence-defined oligomers are an area of active research. While direct incorporation of trifluoromethanol is not documented, the synthesis of such oligomers often involves building blocks with specific functional groups that can be modified. The principles of using functionalized monomers can be extended to include fluorinated building blocks to create oligomers with tailored properties.

The synthesis of trifluoromethylated polymers can also be achieved through the use of polymer-supported reagents, which facilitates the purification of the final products.

Components in Energy Storage Systems (e.g., Battery Electrolytes)

Fluorinated compounds derived from or related to trifluoromethanol play a critical role in the development of advanced energy storage systems, particularly in the electrolytes of lithium-ion batteries. The inclusion of these compounds can significantly enhance the performance, safety, and lifespan of batteries, especially under extreme temperature conditions. nasa.govresearchgate.net

One of the key challenges in battery technology is the thermal stability of the electrolyte. Conventional carbonate electrolytes with LiPF6 salt are prone to decomposition at elevated temperatures. nih.govmdpi.com Fluorinated compounds offer a solution to this problem. For example, lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), a salt that contains the trifluoromethylsulfonyl group, exhibits superior thermal and chemical stability compared to LiPF6. nih.govmdpi.com Dual-salt electrolytes containing LiTFSI have shown significantly better thermal stability, making them suitable for high-temperature applications. nih.govmdpi.com

Fluorinated solvents and co-solvents are also being explored to improve battery performance at low temperatures. 2,2,2-Trifluoroethyl n-caproate (TFENH), when used as a co-solvent in lithium-ion battery electrolytes, has been shown to improve both low and high-temperature performance. researchgate.net It helps to reduce the viscosity of the electrolyte at low temperatures, thereby enhancing ionic conductivity. researchgate.net Furthermore, the use of fluorinated additives can lead to the formation of a more stable solid electrolyte interphase (SEI) on the electrode surface, which is crucial for the cycling stability of the battery. researchgate.net

The development of water-soluble chemical additives for bromide aqueous flow batteries, another type of energy storage system, has also been a focus of research. These additives can improve the efficiency and longevity of the battery by preventing the degradation of the electrolyte. miragenews.comspacedaily.comsciencedaily.com

The table below summarizes the role of some trifluoromethanol-related compounds in battery electrolytes:

| Compound | Role in Battery | Benefit |

| Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) | Electrolyte Salt | Enhanced thermal and chemical stability. nih.govmdpi.com |

| 2,2,2-Trifluoroethyl n-caproate (TFENH) | Co-solvent | Improved low and high-temperature performance, reduced viscosity. researchgate.net |

| Fluorinated Solvents | Electrolyte Component | Formation of a stable SEI layer, enhanced cycling stability. researchgate.net |

Building Blocks for Functional Molecules with Unique Properties

Trifluoromethanol and its derivatives are highly valuable building blocks for the synthesis of functional molecules with unique and desirable properties. The incorporation of the trifluoromethyl (CF3) or trifluoromethoxy (OCF3) group can profoundly influence the physical, chemical, and biological characteristics of a molecule. chemicalbook.comrsc.org

In medicinal chemistry, the introduction of a CF3 group is a common strategy to enhance the efficacy of a drug. This is because the CF3 group is highly lipophilic, which can improve a drug's ability to cross cell membranes. It also increases metabolic stability by blocking sites susceptible to oxidation by metabolic enzymes. chemicalbook.com Trifluoromethylated compounds are found in a wide range of pharmaceuticals, including antiviral agents, anti-inflammatory drugs, and anticancer agents. chemicalbook.com

Trifluoromethyl-containing building blocks are also used to create novel materials. For example, trifluoromethylated styrenes are versatile synthetic intermediates for the preparation of more complex fluorinated compounds and for the construction of cycloalkanes and cycloalkenes containing fluorine. rsc.org Trifluoromethylnitrones are another class of building blocks used for the rapid synthesis of medicinally important trifluoromethylated heterocycles. rsc.org

The synthesis of these functional molecules often relies on the availability of reliable trifluoromethylating reagents. The Ruppert-Prakash reagent (TMSCF3) is widely used for the nucleophilic addition of the CF3 group to carbonyl compounds to produce trifluoromethylated alcohols. nih.gov

The following table lists some functional molecules synthesized using trifluoromethanol-derived building blocks:

| Building Block | Resulting Functional Molecule | Application Area |

| Trifluoromethylated β-keto-benzyl-O-oximes | α-Trifluoromethyl-β-amino alcohols | Chiral ligands and catalysts. nih.gov |

| Trifluoromethyl(trimethylsilane) (TFMTMS) | Fluorinated polymers and elastomers | Materials science. chemicalbook.com |

| Trifluoromethoxylated pyridines and pyrimidines | Biologically active molecules | Pharmaceuticals and agrochemicals. rsc.org |

Environmental Fate and Atmospheric Chemistry of Fluorinated Carbon Compounds

Atmospheric Degradation Pathways of Trifluoromethanol (B75723)

Trifluoromethanol (CF₃OH), the simplest perfluoroalcohol, is a colorless gas that is generally unstable under normal conditions. wikipedia.org However, in the stratosphere, it is generated from CF₃⁻ and CF₃O⁻ radicals. wikipedia.org Its decomposition in the atmosphere is slow due to a high activation energy barrier for the unimolecular elimination of hydrogen fluoride (B91410) (HF) to form carbonyl fluoride (COF₂). wikipedia.org

Reaction: CF₃OH ⇌ COF₂ + HF

This inherent stability gives trifluoromethanol an estimated atmospheric lifetime of several million years at altitudes below 40 km. wikipedia.org

Despite its high intrinsic stability, the decomposition of trifluoromethanol can be accelerated through various catalytic pathways involving common atmospheric species. The primary atmospheric degradation pathways are initiated by reaction with hydroxyl radicals (•OH), which are considered the "detergent of the atmosphere". harvard.edu

Key Atmospheric Reactions and Decomposition Barriers

The unimolecular decomposition of CF₃OH has a significant energy barrier. However, this barrier is substantially lowered in the presence of catalysts. Theoretical calculations have quantified these energy barriers, highlighting the importance of catalytic reactions in the atmospheric fate of trifluoromethanol.

Table 1: Calculated Energy Barriers for Trifluoromethanol Decomposition

| Reaction Type | Catalyst | Energy Barrier (kcal/mol) |

|---|---|---|

| Unimolecular Decomposition | None | 45.1 ± 2 |

| Dimer Decomposition | CF₃OH | 28.7 - 32.9 |

| Catalyzed Decomposition | HF | 20.3 - 26.7 |

| Catalyzed Decomposition | H₂O and •OH | 11.0 |

This table presents theoretical energy barriers for various decomposition pathways of trifluoromethanol, showing the catalytic effect of other molecules.

The reaction with hydroxyl radicals is a crucial initial step in the atmospheric oxidation of many fluorinated compounds. nih.govleeds.ac.uk For trifluoromethanol, the interaction with •OH radicals, especially in the presence of water, significantly reduces the decomposition barrier, making this a key pathway for its eventual breakdown in the troposphere. harvard.edu The process involves hydrogen abstraction or the formation of complexes that facilitate the elimination of HF. acs.org The resulting trifluoromethoxy radical (CF₃O•) can then participate in further atmospheric reactions. acs.org

Photochemical Stability and Degradation Mechanisms

The photochemical stability of a compound refers to its ability to resist degradation by solar radiation. In the stratosphere, molecules are exposed to intense ultraviolet (UV) radiation, which can break chemical bonds, a process known as photolysis. psu.edu

For trifluoromethanol, photolysis is a potential degradation mechanism. noaa.gov Exposure to UV radiation can induce the cleavage of the carbon-oxygen (C-O) bond, which is significantly elongated upon ionization. noaa.gov This process generates highly reactive trifluoromethyl (•CF₃) and hydroxyl (•OH) radicals. noaa.gov

Photolysis Reaction: CF₃OH + hν → •CF₃ + •OH

Environmental Persistence and Transformation of Fluorinated Carbonates

Fluorinated carbonates are a class of compounds where one or more hydrogen atoms in a carbonate molecule are replaced by fluorine. Examples include fluoroethylene carbonate (FEC) and difluoroethylene carbonate (DFEC). researchgate.net These compounds are used as additives in electrolytes for high-performance lithium-ion batteries to improve stability and performance. confex.comnih.gov Their use has prompted research into their environmental fate, persistence, and transformation.

The strong carbon-fluorine bond imparts high stability to fluorinated compounds, leading to environmental persistence. researchgate.net The degradation of fluorinated carbonates in the environment is not yet fully understood, but research into their decomposition in industrial applications provides insights. acs.org

Degradation Pathways:

Reductive Decomposition: In environments with strong reducing agents, such as in a battery anode, fluorinated carbonates can decompose. For example, fluoroethylene carbonate (FEC) can be reduced to form lithium fluoride (LiF), vinylene carbonate, and other products. acs.orgrsc.org

Oxidative Decomposition: At high potentials, such as on a battery cathode, oxidative decomposition can occur. acs.org

Hydrolysis: Reaction with water can lead to the breakdown of fluorinated carbonates, potentially releasing hydrogen fluoride (HF) and other products. wikipedia.org

Thermal Decomposition: At elevated temperatures, fluorinated carbonates can react with other chemicals, such as the LiPF₆ salt in batteries, to produce compounds like phosphoryl fluoride (POF₃). confex.com

The transformation products of these degradation pathways are of environmental concern. The formation of persistent and mobile substances like lithium fluoride or the generation of HF, which can contribute to acidity, are potential outcomes. rsc.orgresearchgate.net Studies show that the decomposition of FEC can lead to the formation of a solid electrolyte interphase (SEI) on surfaces, composed of lithium fluoride and polymeric compounds. acs.orgrsc.org The environmental persistence of these transformation products is a key area of ongoing research. While much of the current data comes from studies on lithium-ion batteries, these findings provide a foundation for understanding how fluorinated carbonates might behave and transform upon release into the environment. acs.orgnih.gov

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The environmental impact and efficiency of synthetic processes are of growing concern in the chemical industry. researchgate.netitrcweb.org Future research in the synthesis of perfluorinated carbonates and related compounds will likely focus on developing methodologies that are not only novel but also adhere to the principles of green chemistry.

Key areas of development include:

Catalytic Methods: The use of catalysts can significantly reduce the amount of fluorinating agents required, which minimizes waste and improves atom economy. researchgate.net Research is ongoing to discover more efficient and selective catalysts for fluorination and for the construction of the carbonate backbone.

Electrochemical Synthesis: This approach offers a potentially more energy-efficient and less wasteful alternative to traditional chemical synthesis routes. researchgate.net By using electricity to drive reactions, chemists can often avoid harsh reagents and byproducts.

Flow Chemistry: Continuous flow processes are gaining traction as a means to enhance efficiency, improve safety, and reduce waste compared to traditional batch processes. researchgate.net This technology allows for precise control over reaction parameters, leading to higher yields and purity. A modular flow platform has been demonstrated for the synthesis of heteroatom-CF₃ motifs, offering a more environmentally friendly route to trifluoromethyl-containing molecules. rsc.org

Novel Fluorinating Agents: The development of new fluorinating agents with reduced environmental impact is a critical trend. researchgate.net Traditional agents can be toxic or persistent, so research is focused on creating agents that are derived from renewable sources, are less toxic, and are easier to recycle. researchgate.net

Exploration of Untapped Reactivity Profiles of Perfluorinated Carbonates

While the stability of the carbon-fluorine bond is a hallmark of fluorinated compounds, the electron-withdrawing nature of perfluoroalkyl groups, such as the trifluoromethyl group, significantly influences the reactivity of adjacent functional groups. enviroforensics.com In perfluorinated carbonates, this effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than its non-fluorinated counterparts.

Future research should systematically investigate the reactivity of these compounds. Key areas for exploration include:

Nucleophilic Substitution Reactions: The reactivity of bis(2,2,2-trifluoroethyl) carbonate with nucleophiles like alcohols and amines has been shown to be greater than that of diphenyl carbonate, a common reagent. researchgate.net A systematic investigation into the substitution reactions of a range of symmetric and unsymmetric fluoroalkyl carbonates with various nucleophiles is a promising research avenue. researchgate.net Understanding the kinetics and thermodynamics of these reactions will enable their use as efficient reagents for introducing fluoroalkoxy groups into other molecules.

Cycloaddition Reactions: The potential for perfluorinated carbonates to participate in cycloaddition reactions is a largely unexplored area. libretexts.orgyoutube.com Given the electronic nature of the carbonyl group, reactions with dienes, 1,3-dipoles, or other unsaturated systems could lead to the formation of novel fluorinated heterocyclic compounds. wordpress.comlibretexts.orgyoutube.com These structures could have interesting biological or material properties.

Reactions with Organometallic Reagents: The interaction of perfluorinated carbonates with various organometallic reagents could provide pathways to new molecular architectures. The enhanced electrophilicity of the carbonyl carbon could facilitate reactions that are difficult with standard dialkyl carbonates.

Decomposition Pathways: Understanding the thermal and chemical stability of perfluorinated carbonates is crucial for their safe handling and application. Studies on the decomposition mechanisms, such as those investigated for bis(2,2,2-trifluoroethyl) carbonate (BtFEC), can reveal potential failure points and inform the design of more stable compounds. nih.gov Ab initio molecular dynamics simulations have been used to probe the degradation of related perfluorinated compounds, revealing mechanisms like decarboxylation and C-F bond scission on surfaces, which could be applicable to carbonates. nih.gov

The enhanced electrophilicity of related fluorinated compounds, such as bis(2,2,2-trifluoroethyl)cyclopropane-1,1-dicarboxylates, in reactions with nucleophiles like indole, further supports the potential for discovering novel reactivity in perfluorinated systems. rsc.org

Advancements in Computational Modeling for Complex Fluorinated Systems

Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of molecules, particularly complex systems like fluorinated compounds. Future advancements in this area will be critical for accelerating the discovery and development of new materials and molecules.

Emerging trends in this field include:

Benchmarking of Computational Methods: Identifying the most accurate and efficient computational parameters is crucial. Research has shown that for predicting the properties of organic fluorophores, the M06-2X functional combined with the 6-31G(d,p) basis set can produce results that align well with experimental data. beilstein-journals.org Similar benchmarking is needed for perfluorinated carbonates to accurately model their structure, electronics, and reactivity.

Modeling of Reaction Mechanisms: Computational tools like Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) can provide detailed insights into reaction pathways and transition states. nih.govnih.gov This understanding is vital for optimizing reaction conditions and for designing new reactions. For example, AIMD simulations have been used to elucidate the degradation mechanisms of perfluorooctanoic acid (PFOA) on aluminum oxide surfaces, showing how interactions with the surface can weaken C-F and C-C bonds. nih.gov

Prediction of Physicochemical Properties: Computational models can predict key properties such as solubility, stability, and electronic properties, which are essential for designing molecules for specific applications. nih.govbeilstein-journals.org For instance, simulations can be used to investigate structure-function relationships, such as in fluorine-functionalized metal-organic frameworks (MOFs) for capturing pollutants. libretexts.org

Explicit Solvation Models: Moving beyond implicit solvation models (like the polarizable continuum model) to more accurate explicit solvation models will allow for a better understanding of how the solvent environment affects the behavior of fluorinated compounds. beilstein-journals.org

The table below summarizes some computational methods and their applications in studying fluorinated systems.

| Computational Method | Application | Key Findings/Goals | Citation |

| Time-Dependent Density Functional Theory (TD-DFT) | Predicting absorption and emission spectra of organic fluorophores. | The M06-2X functional provides accurate predictions of spectral features. | beilstein-journals.org |

| Atom-Atom Potential Method & DFT | Calculating the 3D structure and properties of fluorinated graphene. | Determined interlayer distances and sublimation energies of fluorographene crystals. | nih.gov |

| Molecular Dynamics (MD) Simulations | Investigating the adsorption of perfluorinated compounds in MOFs. | Fluorine functionalization can create additional binding sites but may also attract water. | libretexts.org |

| Ab Initio Molecular Dynamics (AIMD) | Simulating the degradation dynamics of PFOA on surfaces. | Revealed mechanisms of defluorination and bond cleavage at the molecular level. | nih.gov |

Integration of Fluorinated Motifs in Emerging Technologies

The unique properties conferred by fluorine, such as increased metabolic stability, lipophilicity, and altered electronic character, make fluorinated motifs highly valuable in a range of technologies. rsc.orgnih.govnih.gov The incorporation of motifs derived from or related to perfluorinated carbonates is a promising area of future research.

Key application areas include: